Chloride;hydrate
Description
Contextualization of Hydrated Chemical Species within Modern Chemistry
Hydrates are chemical substances that contain water or its constituent elements within their structure wikipedia.orgfishersci.no. In the realm of inorganic chemistry, this often manifests as "water of crystallization" or "water of hydration," where water molecules are either directly bound to a metal center or are integrally incorporated into the crystal lattice of a metal complex in a defined stoichiometric ratio wikipedia.orgfishersci.no. This incorporation is commonly represented by the notation "compound⋅n H2O," where 'n' denotes the number of water molecules per formula unit of the anhydrous compound wikipedia.orgfishersci.no. The nature of water's interaction within these structures is highly variable, ranging from loosely associated molecules to those forming strong hydrogen bonds within a complex network wikipedia.org. The processes of hydration (uptake of water) and dehydration (loss of water) are ubiquitous and play pivotal roles in diverse fields, including geological processes, biological systems, and the development of man-made materials such as cement ereztech.com. For instance, hydration reactions are fundamental to the setting and initial strengthening of cement paste, a cornerstone of modern construction ereztech.com.
Scope and Significance of Scholarly Inquiry into Chloride Hydrates
Scholarly inquiry into chloride hydrates is of considerable importance due to their widespread occurrence and critical functions in various advanced chemical applications and natural phenomena. Industrially, chloride hydrates like Lanthanum(III) Chloride Hydrate (B1144303) (LaCl3·xH2O) are indispensable as raw materials, particularly in the formulation of Fluid Catalytic Cracking (FCC) catalysts, which are vital for refining heavy crude oil into high-octane gasoline, and in water treatment for the effective removal of phosphates americanelements.com.
In materials science, a deep understanding of chloride binding within cement hydrates is crucial for enhancing the longevity and performance of concrete structures, especially those exposed to aggressive environments such as marine conditions or de-icing salts americanelements.complanejamento.mg.gov.br. The interaction of chloride ions with the hydrated products of cement, which can lead to the formation of compounds like Friedel's salt or highly soluble calcium chloride, significantly influences the structural integrity and degradation mechanisms of concrete planejamento.mg.gov.br.
Overview of Established Research Paradigms and Evolving Methodological Approaches
Research into chloride hydrates is underpinned by a variety of established research paradigms and employs a sophisticated suite of methodological approaches to thoroughly investigate their structure, properties, and reactivity. At its philosophical core, research paradigms—frameworks encompassing ontology (the nature of reality), epistemology (how knowledge is acquired), and methodology (the systematic approach to inquiry)—guide the entire research process dsmz.defishersci.ca. In the context of studying chemical compounds such as chloride hydrates, a positivist paradigm, which emphasizes objective measurement, empirical data, and quantitative analysis, is frequently adopted to establish verifiable facts and relationships dsmz.defishersci.ca.
The methodological approaches employed are highly specialized and diverse:
Compositional and Thermal Analysis: Thermo-analytical methods, including Thermogravimetric Analysis (TGA), Dynamic Vapor Sorption (DVS), and Differential Scanning Calorimetry (DSC), are routinely utilized. TGA and DVS are instrumental in quantifying water content and monitoring mass changes associated with hydration or dehydration processes, while DSC is employed to identify thermal transitions (e.g., melting, crystallization) and assess the thermodynamic stability of different hydrate forms nih.gov.
Water Content Quantification: Karl Fischer titration, available in volumetric, coulometric, and oven coulometric variations, is a highly accurate method for determining the precise amount of water present in a sample, enabling differentiation between adsorbed surface water and water structurally incorporated within the crystal lattice nih.gov.
Computational Chemistry: Advanced computational techniques, such as Path-Integral Ab Initio Molecular Dynamics (PI-AIMD), are increasingly employed to simulate the solvation environment of chloride ions in aqueous solutions. These simulations offer atomic-level details on hydrogen bonding networks and reveal the subtle yet crucial influence of nuclear quantum effects on the hydration structure nih.gov.
Spectroscopic Characterization: Spectroscopic methods, including Raman spectroscopy, are vital for identifying and characterizing distinct hydrate phases. This is particularly valuable in studies conducted under extreme conditions, such as high pressures and low temperatures, to understand the behavior of chloride hydrates in extraterrestrial environments wikipedia.org.
Chloride Binding Studies: In the field of cement chemistry, chloride binding isotherms (e.g., those based on Langmuir and Freundlich models) are extensively used to quantify the capacity of various cement hydration products, such as calcium silicate (B1173343) hydrate (C-S-H) and monosulfate hydrate, to bind chloride ions americanelements.comatamankimya.com. This data is critical for predicting and mitigating chloride-induced corrosion in reinforced concrete americanelements.comatamankimya.com.
Table 1: Properties of Lanthanum(III) Chloride Hydrate (LaCl3·xH2O)
| Property | Value | Unit | Citation |
| CAS Number | 20211-76-1 | - | americanelements.com |
| Density | 3.84 | g/cm³ | americanelements.com |
| Melting Point | 858 | °C | americanelements.com |
| Molecular Weight (anhydrous) | 245.27 | g/mol | americanelements.com |
| Appearance | White yellow crystalline | - | americanelements.com |
| Solubility | Soluble in water, moderately soluble in strong mineral acids | - | americanelements.com |
| Stability | Easily hygroscopic | - | americanelements.com |
Table 2: Identified Sodium Chloride Hydrate Phases
| Hydrate Phase | Formula | Stoichiometric Number (H2O per NaCl) | Temperature Range | Pressure Range | Citation |
| Hydrohalite | NaCl·2H2O | 2 | - | - | wikipedia.org |
| Disodium Chloride Decaheptahydrate | 2NaCl·17H2O | 8.5 | 150-300 K | up to 2,500 MPa | wikipedia.org |
| Sodium Chloride Decatriahydrate | NaCl·13H2O | 13 | 150-300 K | up to 2,500 MPa | wikipedia.org |
Table 3: Chloride Binding Capacities of Cement Hydrates
| Hydration Product | Binding Mechanism | Binding Capacity / Isotherm Type | Conditions | Citation |
| C-S-H | Adsorption | Saturated at ~0.6 mmol/g | High chloride concentration (> 2 M) | americanelements.com |
| Monosulfate Hydrate | Formation of Friedel's salt | Freundlich-type adsorption | - | americanelements.comatamankimya.com |
| Ettringite | No capacity (may dissolve to form Friedel's salt at high chloride concentration) | - | High chloride concentration | americanelements.com |
| Portlandite | No capacity | - | - | americanelements.com |
Structure
2D Structure
Properties
CAS No. |
25723-82-4 |
|---|---|
Molecular Formula |
ClH2O- |
Molecular Weight |
53.47 g/mol |
IUPAC Name |
chloride;hydrate |
InChI |
InChI=1S/ClH.H2O/h1H;1H2/p-1 |
InChI Key |
DKAGJZJALZXOOV-UHFFFAOYSA-M |
Canonical SMILES |
O.[Cl-] |
Origin of Product |
United States |
Synthesis and Advanced Preparative Methodologies for Chloride Hydrates
Controlled Crystallization Techniques for Stoichiometric Hydrates
Controlled crystallization is a fundamental approach for synthesizing stoichiometric chloride hydrates, ensuring a precise ratio of water molecules to the metal chloride. This method often involves careful manipulation of solution parameters such as concentration, temperature, and the presence of precipitating agents.
For instance, the crystallization of aluminum chloride hexahydrate (AlCl₃·6H₂O) from aluminum chloride liquor, particularly for producing cell-grade alumina (B75360), is highly sensitive to several parameters. Key factors influencing the purity and crystal size of aluminum chloride hexahydrate include the aluminum chloride concentration in the feed solution, the hydrogen chloride (HCl) gas flow rate, and the temperature of crystallization. Temperatures below 60°C have been observed to decrease crystal purity 911metallurgist.com. Increasing the temperature up to 60°C can lead to an increase in median crystal size and purity, likely due to a decreased rate of HCl gas absorption, which reduces local supersaturation and the formation of new nuclei, allowing existing crystals to grow larger 911metallurgist.com.
Another example is the preparation of barium chloride dihydrate (BaCl₂·2H₂O). This hydrate (B1144303) can be synthesized by reacting aqueous barium sulfide (B99878) with hydrochloric acid, followed by purification and evaporation to yield crystalline BaCl₂·2H₂O. Alternatively, it can be produced by the neutralization of barium hydroxide (B78521) with HCl in water, with the product crystallizing as the dihydrate chemicalbook.com. Cadmium chloride hydrate (CdCl₂·2.5H₂O) can be prepared by treating cadmium oxide with hydrochloric acid, filtering the resulting solution, evaporating it, and simultaneously hydrating the product under reduced pressure (10-150 mm Hg) at boiling temperature iaea.org. This method aims to enhance product quality and ensure homogeneity of its phase composition iaea.org.
The synthesis of magnesium chloride hydrates (e.g., MgCl₂·12H₂O) has been explored using methods like bulk solidification and flood-freeze techniques for specific compositions, such as eutectic (20.6 wt% MgCl₂) and hypoeutectic (8.92 wt% MgCl₂) solutions usra.edu. These methods allow for control over the size of water-ice grains in the resulting aggregates usra.edu. Iridium(III) chloride hydrate (IrCl₃·3H₂O) can be obtained by crystallizing a concentrated chloroiridic acid (H₃IrCl₆) solution at 110°C for 12 hours guidechem.com.
Table 1: Examples of Controlled Crystallization Parameters for Chloride Hydrates
| Compound | Precursor(s) | Method | Key Parameters | Outcome/Notes | Source |
| Aluminum Chloride Hexahydrate | Aluminum chloride liquor, HCl gas | HCl Gas Sparging | AlCl₃ conc., HCl gas flow rate, Temp. (<60°C decreases purity, up to 60°C increases size/purity) | Cell-grade purity, controlled crystal size | 911metallurgist.com |
| Barium Chloride Dihydrate | Aqueous BaS + HCl or Ba(OH)₂ + HCl | Reaction, Evaporation, Crystallization | Purification, Evaporation | Crystalline BaCl₂·2H₂O | chemicalbook.com |
| Cadmium Chloride Hydrate | Cadmium oxide + HCl | Treatment, Filtration, Evaporation, Hydration | 10-150 mm Hg, Boiling temp. | Increased product quality, homogeneous CdCl₂·2.5H₂O | iaea.org |
| Iridium(III) Chloride Hydrate | H₃IrCl₆ solution | Crystallization | 110°C, 12 hours | Crystalline IrCl₃·3H₂O | guidechem.com |
Dehydration-Rehydration Equilibrium in Metal Chloride Hydrate Systems
The reversible nature of water uptake (hydration) and water loss (dehydration) is a critical aspect of metal chloride hydrate systems, particularly relevant for applications like thermal energy storage. This equilibrium is influenced by factors such as temperature, water vapor pressure, and the specific hydrate stoichiometry.
Salt hydrates, including various metal chlorides, can store thermal energy through reversible dehydration-hydration reactions researchgate.net. The equilibrium water vapor pressure for these reactions is temperature-dependent researchgate.net. For instance, in calcium chloride (CaCl₂) and magnesium chloride (MgCl₂) hydrates, dehydration from a higher hydrate (e.g., hexahydrate to tetrahydrate) is generally favored at lower temperatures compared to dehydration from lower hydrates (e.g., tetra to dihydrate, or dihydrate to monohydrate) researchgate.net. This trend is consistent with experimental observations for CaCl₂ hydrates researchgate.net.
Studies on the hydration process of salts like copper(II) chloride (CuCl₂) and magnesium chloride tetrahydrate (MgCl₂·4H₂O) demonstrate that the water vapor pressure-temperature (p-T) phase diagram can be constructed by combining equilibrium and non-equilibrium hydration experiments acs.orgtue.nl. Some salts, like CuCl₂, exhibit a metastable zone during hydration, where an induction time precedes the actual hydration process, well-described by classical homogeneous nucleation theory acs.orgtue.nl. The rate of conversion during hydration increases with supersaturation, with a rapid increase observed at the metastable zone boundary acs.org. While hydration/dehydration is reversible in concentrated solutions, dehydration from dilute aqueous solutions of zinc chloride (ZnCl₂) can lead to the loss of HCl, which can introduce hydroxide impurities in commercial preparations nsf.gov.
Table 2: Dehydration Characteristics of Selected Chloride Hydrates
| Compound | Dehydration Step | Temperature Range (Approximate) | Notes | Source |
| CaCl₂ Hydrates | Hexahydrate → Tetrahydrate | Favored at lower temperatures | Easier than subsequent dehydration steps | researchgate.net |
| MgCl₂ Hydrates | Hexahydrate → Tetrahydrate | Favored at lower temperatures | Easier than subsequent dehydration steps | researchgate.net |
| ZnCl₂ Hydrates | Various hydrates | Heating above melting point for complete water removal | Reversible in concentrated solutions; dilute solutions may lose HCl upon dehydration | nsf.gov |
| CuCl₂ Hydrates | Hydration/Dehydration | Exhibit metastable zone during hydration | Nucleation limited conversion in metastable region | acs.orgtue.nl |
Mechanochemical Approaches in Hydrate Formation
Mechanochemistry, particularly ball milling, offers a solvent-free or minimal-solvent alternative for synthesizing a variety of materials, including hydrates. This approach can lead to distinct material features such as nanocrystallinity and high defect concentrations, often unattainable by conventional solution-based routes researchgate.net.
Mechanochemical synthesis involves grinding solids together, often at room temperature, and can significantly reduce reaction times compared to solution-based protocols beilstein-journals.orgrsc.org. For instance, the synthesis of [CpRhCl₂]₂ from rhodium(III) chloride hydrate (RhCl₃·xH₂O) and pentamethylcyclopentadiene (CpH) was achieved in less time via liquid-assisted grinding (LAG) than in solution beilstein-journals.org. The addition of small amounts of liquids, formalized as LAG, or grinding agents like salts, can aid mixing, prevent particle aggregation, and stabilize intermediates, influencing product distribution and polymorph formation rsc.org. The introduction of solvents through solvated or hydrated species (solvate-assisted grinding, SAG) can yield different results than adding liquid separately rsc.org.
Mechanochemical activation has also been shown to influence gas hydrate formation. Studies indicate that the formation of gas hydrates on activated aluminosilicates can lead to cryochemical synthesis of hydrocarbons, suggesting a change in the mechanism of gas hydrate formation due to additional reaction centers created during activation researchgate.net. The mechanochemical route has been described for preparing various mixed metal oxide nanocomposites, sometimes involving anhydrous chloride precursors. For example, SnO₂-ZnO photocatalysts can be synthesized via mechanochemical treatment of anhydrous tin(II) chloride (SnCl₂) and zinc chloride (ZnCl₂) with sodium carbonate (Na₂CO₃) researchgate.net.
Targeted Fabrication of Hydrated Complexes for Specific Applications
Chloride hydrates are frequently synthesized with specific end-use applications in mind, particularly as precursors for advanced materials like catalysts and nanoparticles.
Chloride hydrates serve as crucial precursors in the synthesis of various catalytic materials, allowing for control over the final catalyst's properties and performance.
Iridium(IV) Chloride Hydrate (IrCl₄·xH₂O) : This compound is a significant precursor for synthesizing iridium oxide nanoparticles, which are effective catalysts in diverse chemical transformations, including the hydrogenation of nitrogen heterocycles and the oxygen evolution reaction (OER) safina.eu. The ability to control the size and morphology of these nanoparticles through the precursor is vital for optimizing their catalytic performance safina.eu. Iridium(III) chloride hydrate (IrCl₃·xH₂O) and ruthenium(III) chloride hydrate (RuCl₃·xH₂O) are also utilized as metal chloride hydrate salts in the preparation of oxygen evolution catalysts, often in mixed ethanol-water solvents tandfonline.com.
Cobalt and Nickel Chloride Hydrates : Hydrates of cobalt chloride (CoCl₂·xH₂O) and nickel chloride (NiCl₂·xH₂O) are employed as catalytic precursors in solid-state hydrogen generation composites based on sodium borohydride (B1222165) (NaBH₄) mdpi.com. Thermal treatment of these precursors influences their catalytic activity. For instance, removing water from the salts through thermal treatment at temperatures like 150°C and 300°C can lead to a partial substitution of water molecules by chloride ions in the metal's coordination sphere, weakening the electrostatic field on the metal and promoting the formation of a more finely dispersed catalytic phase mdpi.com. This results in smaller active component particles and a faster rate of hydrogen generation mdpi.com.
Praseodymium Chloride Hydrate : This hydrate acts as a catalyst or catalyst precursor in various chemical reactions, including organic synthesis, where it promotes reactions and improves efficiency samaterials.com.
Table 3: Chloride Hydrates as Catalytic Precursors
| Precursor Chloride Hydrate | Target Catalytic Material/Reaction | Notes on Synthesis/Application | Source |
| Iridium(IV) Chloride Hydrate | Iridium oxide nanoparticles for hydrogenation, OER | Controls nanoparticle size/morphology for tailored performance | safina.eu |
| Cobalt Chloride Hydrate | Amorphous cobalt boride for H₂ generation | Thermal treatment influences water content and catalytic dispersion | mdpi.com |
| Nickel Chloride Hydrate | Amorphous nickel boride for H₂ generation | Thermal treatment influences water content and catalytic dispersion | mdpi.com |
| Iridium(III) Chloride Hydrate | Oxygen Evolution Reaction (OER) catalysts | Used in mixed solvent systems for catalyst preparation | tandfonline.com |
| Ruthenium(III) Chloride Hydrate | Oxygen Evolution Reaction (OER) catalysts | Used in mixed solvent systems for catalyst preparation | tandfonline.com |
| Praseodymium Chloride Hydrate | Catalysis in organic synthesis | Promotes reactions and improves efficiency | samaterials.com |
Chloride hydrates can serve as starting materials or intermediates in the synthesis of various nanoparticles, where the hydration state or the formation of specific intermediate chloride species is crucial for controlling the nanoparticle properties.
Gold Nanoparticles : Gold nanoparticles (AuNPs) can be synthesized through the reduction of gold(III) chloride complex ions, often using reducing agents like glucose or sodium citrate (B86180) researchgate.netmdpi.com. The synthesis typically involves a reduction process leading to the formation of gold clusters, which then coalesce to form larger particles acs.org. In the Turkevich method, gold(III) chloride (NaAuCl₄) is reduced by sodium citrate at high temperatures (around 90°C) mdpi.com. Mechanisms for AuNPs formation can involve the formation of nanowire intermediates or the direct formation of small clusters that grow via coalescence mdpi.com.
Copper Nanoparticles : A two-step liquid-phase chemical reduction method uses anhydrous copper chloride (CuCl₂) as the copper source to prepare highly stable and well-dispersed spherical copper nanoparticles rsc.orgrsc.org. In this process, CuCl₂ is first reduced to a metastable intermediate, cuprous chloride (CuCl), which then rapidly reduces to copper nanoparticles rsc.orgrsc.org. L-ascorbic acid acts as the reducing agent, and polyvinylpyrrolidone (B124986) (PVP) as a capping agent to improve dispersibility and antioxidant properties rsc.orgrsc.org. The intermediate CuCl nanoparticles typically have a particle size of about 25 nm rsc.org.
Table 4: Nanoparticle Synthesis via Chloride Hydrate Intermediates
| Nanoparticle | Precursor | Intermediate/Mechanism | Key Parameters | Source |
| Gold Nanoparticles | Gold(III) chloride complex ions (e.g., NaAuCl₄) | Reduction to Au(I) complexes, then Au clusters, followed by coalescence | Reducing agent (glucose, sodium citrate), temperature (e.g., 90°C) | researchgate.netmdpi.comacs.org |
| Copper Nanoparticles | Anhydrous Copper Chloride (CuCl₂) | Metastable CuCl intermediate | Reducing agent (L-ascorbic acid), capping agent (PVP), solvent (ethylene glycol) | rsc.orgrsc.org |
Molecular Structure and Crystallography of Chloride Hydrates
Theoretical and Experimental Elucidation of Hydration Structures
Single-crystal X-ray diffraction is a powerful technique for determining the precise atomic arrangement in crystalline solids, providing detailed information on bond lengths, bond angles, and unit cell dimensions. carleton.eduwikipedia.org This method has been instrumental in characterizing the structures of various solid-state chloride hydrates. canterbury.ac.nz For instance, the crystal structure of aluminum trichloride (B1173362) hexahydrate, [Al(OH₂)₆]Cl₃, has been determined using this technique. rsc.org
Neutron diffraction offers a complementary approach, particularly valuable for accurately locating hydrogen atoms, which is often challenging with X-ray diffraction. mdpi.com This is crucial for understanding the hydrogen-bonding networks that define the structure of chloride hydrates. Neutron diffraction studies on aqueous solutions of lithium chloride (LiCl) have provided insights into the hydration shell of the chloride ion, revealing the Cl-D nearest neighbor distance to be in the range of 2.2 to 2.3 Å with a nearly linear Cl-D-O arrangement. aip.orgrsc.orgresearchgate.net The number of water molecules in the first coordination shell of Cl⁻ is found to be six or less, depending on the ionic strength and the cation present. rsc.orgresearchgate.net Studies on supercooled aqueous LiCl solutions have shown that the primary hydration shell of Li⁺ consists of about four water molecules. aip.org
The combination of X-ray and neutron scattering has been used to investigate the structure of aqueous magnesium chloride (MgCl₂) solutions under high pressure, providing detailed information on ion solvation and association. mdpi.com
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules and is highly sensitive to the local environment and intermolecular interactions, such as hydrogen bonding. acs.orgnih.gov These techniques are invaluable for characterizing the structure of chloride hydrates in both the solid state and in solution. canterbury.ac.nz
The infrared spectra of gas-phase clusters of Cl⁻(H₂O)n (n=1-5) show strong bands in the 3200–3500 cm⁻¹ region, which are assigned to the OH stretches of ionic hydrogen bonds. acs.org The appearance of additional bands in the 3500–3650 cm⁻¹ region for n=4 and 5 indicates the formation of water-water hydrogen-bonding networks. acs.org Single-crystal Raman and infrared studies of aluminum trichloride hexahydrate and its deuterated analogue have allowed for the assignment of the external modes of coordinated water. rsc.org
Raman spectroscopy has also been employed to study zinc(II) chloride hydrate (B1144303) melts and aqueous chloride salt solutions. ualberta.caacs.org In these studies, characteristic bands provide information about the vibrational modes of water molecules within the crystal structure. ualberta.ca Theoretical calculations of Raman spectra for hydrogen-bonded anionic complexes, including H₂O...Cl⁻, have shown a significant enhancement in the Raman intensities of both the H-O-H bending and the hydrogen-bonded O-H stretching modes, which is attributed to the strong polarization effect of the chloride anion. nih.gov
| Cluster | Vibrational Mode | Frequency Range (cm⁻¹) |
|---|---|---|
| Cl⁻(H₂O)n (n=1-5) | Ionic H-bond OH stretch | 3200–3500 |
| Cl⁻(H₂O)n (n=4, 5) | Water-water H-bond OH stretch | 3500–3650 |
| H₂O...Cl⁻ | H-O-H bending | Enhanced Intensity |
| H₂O...Cl⁻ | H-bonded O-H stretch | Enhanced Intensity |
Ab initio and quantum chemical calculations provide a theoretical framework for understanding the fundamental interactions between chloride ions and water molecules. osti.gov These methods can predict the geometries, interaction energies, and vibrational frequencies of chloride-water clusters with a high degree of accuracy. aip.orgaip.orguchicago.edu
Studies on hydrated chloride ion complexes, Cl⁻(H₂O)n with n ranging from one to six, have shown that the polarization of the chloride ion by the surrounding water molecules leads to a non-additive effect on the interaction energies. aip.org For a cluster with six water molecules, this deviation from two-body additivity can be as much as 10% of the total stabilization energy. aip.org Quantum vibrational analyses of hydrated chloride clusters have been performed using potential energy surfaces derived from ab initio calculations, providing accurate predictions of minima and harmonic frequencies. uchicago.edu
Path-integral ab initio molecular dynamics (PI-AIMD) calculations have highlighted the importance of nuclear quantum effects (NQEs) on the hydration of the chloride ion. aps.orgaps.org NQEs have been shown to weaken the hydrogen bonding between the chloride anion and the surrounding water molecules, which in turn reduces the disruptive effect of the anion on the solvent's water structure. aps.orgaps.org The hydration structure of chloride predicted by PI-AIMD calculations is in good agreement with experimental data from neutron scattering. aps.orgaps.org
Quantum chemical and classical molecular dynamics simulations have also been used to study the hydration of lanthanide chloride salts, revealing details about the coordination of water molecules and chloride ions around the metal cations. nih.govacs.org
Discrete Chloride-Water Clusters and Extended Polymeric Architectures
The structural diversity of chloride hydrates extends from small, discrete clusters to larger, polymeric assemblies. The specific architecture adopted is often influenced by the surrounding environment, such as the presence of counterions.
In the gas phase and in certain crystalline environments, chloride ions can form discrete complexes with a small number of water molecules. The simplest of these is the monochloride monohydrate, [Cl(H₂O)]⁻. canterbury.ac.nz Larger oligomeric clusters have also been characterized, including a discrete tetrachloride tetrahydrate cluster, [Cl₄(H₂O)₄]⁴⁻. This cluster features a central [Cl₂(H₂O)₂]²⁻ square with two additional terminal chloride monohydrates hydrogen-bonded to the central chlorides. canterbury.ac.nz
Ab initio studies have extensively investigated the structures and energetics of small hydrated chloride clusters, Cl⁻(H₂O)n. aip.orguchicago.edu These calculations have been crucial for interpreting experimental vibrational spectra and understanding the nature of the chloride-water interaction. acs.org
| Cluster Formula | Description |
|---|---|
| [Cl(H₂O)]⁻ | Monomeric chloride monohydrate |
| [Cl₄(H₂O)₄]⁴⁻ | Tetrameric cluster with a central [Cl₂(H₂O)₂]²⁻ core |
Under specific conditions, chloride hydrates can form extended one-dimensional (1D) polymeric chains. An example of such a structure is the infinite chain of alternating chloride ions and water molecules, {[Cl(H₂O)]⁻}∞. canterbury.ac.nz This polymeric structure has been observed in the solid state, stabilized by a large organic cation. canterbury.ac.nz In this chain, the O–Cl distances are approximately 3.093 Å and 3.184 Å, with both the Cl-O-Cl and O-Cl-O angles being around 95.8°. canterbury.ac.nz
While most known polymeric chloride hydrates are two-dimensional layered structures, these 1D chains represent an interesting structural motif. researchgate.net The formation and stability of such polymeric structures are often dependent on the encapsulating environment provided by the crystal lattice. canterbury.ac.nz A chloride-water cluster with the formula [Cl₆(H₂O)₈]⁶⁻ has also been reported, where chloride ions connect cubane-like (H₂O)₈ water clusters. tandfonline.com
Tetrameric and Other Higher-Order Discrete Hydrate Clusters
While simple hydrated chloride ions are common, the formation of discrete, higher-order clusters, where multiple chloride ions and water molecules assemble into a single, stable entity, is a more complex phenomenon often requiring specific conditions, such as an encapsulated environment. researchgate.net
Research has successfully identified and characterized a discrete tetrachloride tetrahydrate cluster, [Cl₄(H₂O)₄]⁴⁻. researchgate.net This cluster was isolated using a partially-fluorinated triaminocyclopropenium cation. Its structure consists of a square arrangement of [Cl₂(H₂O)₂]²⁻, where each chloride ion is further coordinated by a water molecule that bridges to another chloride ion. researchgate.net Computational studies have indicated that such tetrameric structures are unstable in the gas phase, highlighting the essential role of the encapsulating cation in their isolation. researchgate.net
Beyond tetramers, other polymeric and higher-order structures have been observed. A one-dimensional (1D) polymer of chloride monohydrate, {[Cl(H₂O)]⁻}∞, has also been synthesized. researchgate.net Furthermore, a chloride-water cluster with the formula [Cl₆(H₂O)₈]⁶⁻ has been structurally investigated in the solid state within a copper-containing complex. tandfonline.com In this arrangement, six host cationic units form a cage-like structure that encapsulates the [Cl₆(H₂O)₈]⁶⁻ cluster, which is stabilized by hydrogen bonds. tandfonline.com These findings demonstrate that under specific templating or encapsulating conditions, chloride and water can form a variety of discrete oligomeric and polymeric structures. researchgate.netnih.gov
| Cluster Formula | Description | Key Structural Features |
|---|---|---|
| [Cl(H₂O)]⁻ | Monochloride monohydrate | Found in both solid and gas phases; contains a free OH group. nih.govresearchgate.net |
| [Cl₂(H₂O)₂]²⁻ | Dichloride dihydrate | Forms a rhombohedral or square cyclic cluster. researchgate.net |
| [Cl₂(H₂O)₄]²⁻ | Dichloride tetrahydrate | Consists of a [Cl₂(H₂O)₂]²⁻ square with water molecules bridging opposite edges. researchgate.net |
| [Cl₄(H₂O)₄]⁴⁻ | Tetrachloride tetrahydrate | A [Cl₂(H₂O)₂]²⁻ square with each Cl⁻ coordinated by another H₂O bridged to another Cl⁻. researchgate.net |
| {[Cl(H₂O)]⁻}∞ | Polymeric chloride monohydrate | A one-dimensional (1D) chain structure. researchgate.net |
| [Cl₆(H₂O)₈]⁶⁻ | Hexachloride octahydrate | Encapsulated within a cage-like aggregation of host cations. tandfonline.com |
Coordination Environments within Metal Chloride Hydrates
The structural arrangement of water molecules and chloride ions around a central metal cation is a critical aspect of chloride hydrate chemistry. This coordination environment is typically described in terms of solvation shells.
In the context of coordination chemistry, the inner sphere (or first coordination sphere) refers to the ligands—in this case, water molecules and/or chloride ions—that are directly bonded to the central metal cation. davuniversity.orgdifferencebetween.com The outer sphere consists of molecules and other ions that are not directly bonded to the metal but are associated with the inner-sphere complex, often through hydrogen bonding. davuniversity.orgquora.com
In many metal chloride hydrates, both water molecules and chloride ions can occupy the inner sphere. For example, a comprehensive study of lanthanide(III) chloride hydrates revealed that heavier lanthanides form monomeric [RECl₂(H₂O)₆]⁺ units where six water molecules and two chloride ions are directly coordinated to the metal center (RE = Pr³⁺, Nd³⁺, Sm³⁺–Lu³⁺). lsu.edunih.gov The remaining chloride acts as an outer-sphere counter-ion. lsu.edunih.gov In contrast, early lanthanides (La³⁺, Ce³⁺) form dimeric complexes, [(H₂O)₇RE(μ-Cl)₂RE(H₂O)₇]⁴⁺, where two chloride ions act as bridging ligands, firmly in the inner sphere of two metal centers. lsu.edunih.gov The distinction is crucial as inner-sphere ligands have a much more direct impact on the properties of the metal complex than outer-sphere species. pediaa.com
The specific cation present in a chloride hydrate system significantly influences the geometry of the hydration shells. Neutron diffraction studies have shown that the number of water molecules in the first coordination shell of the chloride ion (its hydration number) depends on both the ionic strength and the type of cation present. rsc.org
The chloride ion is typically symmetrically solvated by approximately six water molecules. rsc.org However, the dynamics of bulk water, influenced by cations, cause this number to fluctuate. rsc.org For instance, in aqueous solutions, the chloride-water radial distribution function shows a well-defined hydration geometry, with a Cl-D (deuterium) nearest neighbor distance between 2.2 and 2.3 Å and a nearly linear Cl-D-O arrangement. rsc.org The hydration number for the chloride ion is generally found to be six or slightly less. rsc.org The cation's charge density and size dictate how it organizes its own hydration shell, which in turn affects the surrounding water structure and, consequently, the hydration environment of the chloride anion.
Water-rich hydrates, or hyperhydrates, are crystalline phases containing a high ratio of water molecules to salt ions. The structural characterization of these phases often reveals that the constituent ions are fully dissociated and individually solvated within the crystal lattice, a feature distinct from lower hydrates where ion-pairing is common. pnas.orgresearchgate.net
A notable example is magnesium chloride dodecahydrate (MgCl₂·12H₂O). researchgate.net Its crystal structure is built from distinct [Mg(H₂O)₆]²⁺ octahedra. These hexaaqua magnesium cations form a first coordination sphere, and the chloride anions are incorporated into a network of hydrogen bonds with these inner-sphere water molecules as well as with additional water molecules that constitute a second hydration sphere. researchgate.net This extensive hydrogen-bonding network is a hallmark of water-rich hydrates.
Nonadditivity and Polarization Effects in Hydrated Chloride Systems
The interactions within hydrated chloride systems cannot be fully described by simple pairwise additive potentials. Polarization and nonadditivity effects, which account for the influence of the local electric field on the charge distribution of ions and water molecules, are crucial for an accurate description.
Polarization effects can significantly alter the structure and dynamics at interfaces. For example, simulations including polarization show that chloride ions have a greater tendency to accumulate near hydrophobic interfaces, an effect not observed with non-polarizable models. ucl.ac.uk This is accompanied by a partial loss of the chloride ion's hydration shell. ucl.ac.uk The inclusion of polarization is essential for accurately modeling the behavior of ions and water in confined or non-uniform environments. ucl.ac.uk Furthermore, charge transfer can occur from the chloride ion to the surrounding water molecules, resulting in negative charges on the water molecules, a phenomenon that highlights the complex electronic interplay in these systems.
Hyperhydrated Salt Phases and Their Crystallographic Description
Recent discoveries, particularly under conditions relevant to icy celestial bodies, have identified novel "hyperhydrated" salt phases with exceptionally high water content. uchicago.edu These phases represent a significant update to the traditional understanding of salt hydrate crystallography. pnas.orgnih.gov
Two such phases of sodium chloride have been structurally characterized: 2NaCl·17H₂O and NaCl·13H₂O. pnas.orguchicago.edu A key feature of these hyperhydrated structures is the complete dissociation of Na⁺ and Cl⁻ ions within the crystal lattice, which allows for the high incorporation of water molecules. pnas.orgresearchgate.netnih.gov
Disodium chloride decaheptahydrate (2NaCl·17H₂O) : This phase has a monoclinic unit cell (space group C2/c). pnas.org Its structure is characterized by the presence of [Na(H₂O)₆]⁺ octahedra, where the sodium ion is in a full, inner-sphere solvation shell. pnas.orgresearchgate.netusra.edu These solvated cations and the chloride anions are then arranged in a complex, hydrogen-bonded crystal lattice with the remaining water molecules. pnas.org
Sodium chloride decatriahydrate (NaCl·13H₂O) : This hydrate also features fully dissociated ions and the [Na(H₂O)₆]⁺ octahedral unit. pnas.orgresearchgate.net This indicates that even within a solid, crystalline phase, the sodium ion can maintain its preferred aqueous coordination environment when sufficient water is available. usra.edu
The discovery and crystallographic description of these hyperhydrated phases demonstrate that the structural chemistry of chloride hydrates is far more diverse than previously recognized, with significant implications for geochemistry and planetary science. pnas.orguchicago.edu
| Compound | Formula | Crystal System | Space Group | Key Structural Feature | Reference |
|---|---|---|---|---|---|
| Disodium chloride decaheptahydrate | 2NaCl·17H₂O | Monoclinic | C2/c | Fully dissociated ions; [Na(H₂O)₆]⁺ octahedra. | pnas.org |
| Sodium chloride decatriahydrate | NaCl·13H₂O | - | - | Fully dissociated ions; [Na(H₂O)₆]⁺ octahedra. | pnas.org |
Computational and Theoretical Frameworks for Chloride Hydrate Systems
Quantum Mechanical Simulations for Interaction Energies and Geometries
Quantum mechanical (QM) methods are essential for accurately describing the electronic structure and interaction energies within chloride hydrate (B1144303) clusters. These ab initio techniques solve the Schrödinger equation for a given system, providing fundamental information about bonding, charge distribution, and geometric arrangements.
Density Functional Theory (DFT) has become a cornerstone for investigating the properties of salt hydrates, including chloride hydrates. rsc.orgepfl.ch It offers a balance between computational cost and accuracy, making it suitable for studying systems with a significant number of atoms. DFT calculations have been successfully employed to optimize the molecular structures of various calcium chloride (CaCl₂) hydrates and their conformers. epfl.ch These calculations provide insights into coordination lengths and geometries. For instance, in a DFT study of the [Ca(H₂O)₆]²⁺ complex, the average Ca-O coordination length was calculated to be 2.39 Å, which shows excellent agreement with experimental X-ray diffraction (XRD) data (2.39 Å). rsc.orgepfl.ch
DFT is also instrumental in studying the thermodynamics of dehydration and hydrolysis in chloride hydrates. By calculating the enthalpy and Gibbs free energy changes for these reactions, researchers can predict the stability of different hydrate forms and the conditions under which they might decompose. epfl.ch Furthermore, DFT can be used to analyze the hydrogen bond network within the hydrate structures, which plays a crucial role in their stability and kinetics. rsc.org
The choice of exchange-correlation functional within DFT is critical for obtaining accurate results. Various functionals, from the Generalized Gradient Approximation (GGA) like PW91 and PBE to hybrid functionals like PBE0, have been used to study aqueous chloride solutions. epfl.charxiv.org It has been shown that the inclusion of exact exchange and non-local van der Waals interactions can influence the description of the interaction between the chloride ion and its first solvation shell. arxiv.org
Density-Functional Tight-Binding (DFTB) is a computationally less expensive approximation of DFT, which allows for the simulation of larger systems and longer timescales, although it is not explicitly detailed in the provided search results for chloride hydrates.
Table 1: Comparison of Calculated and Experimental Ca-O Coordination Lengths in Hydrated Calcium Chloride
| Method | Average Ca-O Coordination Length (Å) |
| DFT | 2.39 rsc.orgepfl.ch |
| Car–Parrinello Molecular Dynamics | 2.41 rsc.org |
| Experimental (XRD) | 2.39 rsc.orgepfl.ch |
Møller-Plesset perturbation theory, particularly at the second order (MP2), is a higher-level quantum mechanical method that improves upon the Hartree-Fock approximation by including electron correlation effects. wikipedia.orgq-chem.com This makes it a valuable tool for obtaining more accurate interaction energies and geometries for systems where electron correlation is significant, such as in hydrated ion clusters.
MP2 calculations have been used to study the speciation and structure of hydrated copper(I) chloride complexes. mdpi.com Research has shown that the combination of the MP2 method with basis sets that include diffuse functions provides excellent agreement with experimental Cu-Cl distances and vibrational frequencies. mdpi.com This level of theory is capable of accurately describing the potential energy surface of these complex systems.
Furthermore, MP2 is employed in the study of water clusters, which serve as models for understanding hydration phenomena. olemiss.eduaip.org By applying MP2, researchers can calculate the binding energies of various water cluster isomers, providing benchmarks for more approximate methods. aip.org Although computationally more demanding than DFT, MP2 provides a higher level of accuracy that is often necessary for resolving subtle energetic differences between different hydrated structures. fiveable.mesmu.edu The application of MP2 to chloride-water clusters allows for a detailed analysis of the intermolecular forces, including hydrogen bonding and ion-water interactions. uchicago.edu
Car–Parrinello Molecular Dynamics (CPMD) is an ab initio molecular dynamics method that uses DFT to calculate the forces on the atoms at each time step. aip.org This approach allows for the simulation of the dynamic behavior of aqueous systems while treating the electronic structure quantum mechanically.
CPMD simulations have been instrumental in investigating the structural properties of aqueous solutions of salts like CaCl₂. acs.org These simulations provide detailed information about radial distribution functions, coordination numbers, and the orientation of water molecules in the solvation shells of ions. For a CaCl₂ solution, CPMD simulations have shown that the first solvation shell of the Ca²⁺ ion consists of six water molecules, with a first-shell Ca-O radial distribution function peaking at 2.39 Å. acs.orgrsc.org
One of the key advantages of CPMD is its ability to model dynamic processes, such as ion pairing and solvent exchange. Simulations have revealed the stability of both contact ion pairs (Ca²⁺-Cl⁻) and solvent-separated ion pairs (Ca²⁺-H₂O-Cl⁻) in concentrated CaCl₂ solutions. acs.orgrsc.org Ab initio MD simulations also allow for the study of the electronic structure of the solvated chloride ion, revealing how the local environment influences its electronic orbitals. rsc.org These simulations have indicated that the chloride ion prefers a symmetric solvation by six hydrogen-bonding water molecules, though this number can fluctuate due to the dynamics of the surrounding water. rsc.org
Molecular Dynamics Simulations of Chloride Hydration and Solvation Dynamics
While quantum mechanical methods provide high accuracy for smaller systems, classical Molecular Dynamics (MD) simulations are essential for studying the behavior of larger systems over longer timescales. MD simulations use force fields to describe the interactions between atoms, allowing for the efficient calculation of trajectories and thermodynamic properties.
Standard force fields often have limitations in describing chemical reactions, such as the dehydration and hydrolysis of salt hydrates. To overcome this, reactive force fields like ReaxFF have been developed. rsc.orgresearchgate.net ReaxFF uses a bond-order formalism that allows for the formation and breaking of chemical bonds during an MD simulation.
The parameterization of a reactive force field is a critical step and is typically done by fitting to a training set of data obtained from higher-level quantum mechanics calculations, such as DFT. acs.orgresearchgate.net For magnesium chloride (MgCl₂) hydrates, a ReaxFF has been developed and validated against DFT data for bond dissociation curves, angle bending curves, and reaction enthalpies. rsc.orgresearchgate.net This validated force field can then be used to study the kinetics of dehydration and hydrolysis, providing insights into reaction mechanisms and rates that are crucial for applications like seasonal heat storage. rsc.orgresearchgate.net
The validation process also involves comparing the results of ReaxFF simulations with experimental data or more accurate computational methods. For instance, the bulk moduli of MgCl₂·H₂O and MgCl₂·2H₂O calculated with ReaxFF were found to be in close agreement with DFT results. rsc.orgresearchgate.net Similarly, the barrier for proton transfer in MgCl₂·2H₂O, a key step in hydrolysis, was calculated to be 20.24 kcal/mol with ReaxFF, which agrees well with the DFT value of 19.55 kcal/mol. rsc.orgresearchgate.net
Table 2: Comparison of Proton Transfer Barrier in MgCl₂·2H₂O
| Method | Proton Transfer Barrier (kcal/mol) |
| ReaxFF | 20.24 rsc.orgresearchgate.net |
| DFT | 19.55 rsc.orgresearchgate.net |
MD simulations are a powerful tool for investigating the structure and dynamics of the solvation shell around the chloride ion in aqueous solutions. youtube.comaip.org By analyzing the trajectories of the ions and water molecules, researchers can calculate radial distribution functions (RDFs), which provide information about the average distances between different species. acs.org
The coordination number, which is the number of water molecules in the first solvation shell of the chloride ion, is a key property that can be determined from MD simulations. rsc.org Theoretical studies have reported a range of coordination numbers for the chloride ion, typically between 5.1 and 8.4, depending on the simulation technique and the force field used. rsc.org Ab initio MD simulations suggest a preference for a coordination number of six. rsc.orgrsc.org
MD simulations also provide insights into the dynamics of the solvation shell, such as the residence time of water molecules in the first hydration shell and the rates of solvent exchange. rsc.org These dynamic properties are crucial for understanding transport phenomena and chemical reactivity in electrolyte solutions. The translational diffusion coefficient of the chloride ion can also be calculated from MD simulations, showing a significant decrease as the ion moves from bulk water into a more confined environment like a polymer matrix. aip.org Recent studies have also proposed more refined models of the chloride hydration shell, splitting the first solvation shell into a "tight" inner shell of strongly interacting water molecules and a "loose" outer part of the first shell. nih.gov
Table 3: Reported Coordination Numbers for Aqueous Chloride Ion
| Method/Study Type | Coordination Number Range |
| Theoretical Studies (General) | 5.1 - 8.4 rsc.org |
| Ab initio MD | Preference for 6 rsc.orgrsc.org |
| X-ray/Neutron Diffraction | 4.2 - 8.9 nih.gov |
Thermodynamic and Kinetic Modeling Approaches for Hydrate Formation
The formation of chloride hydrates, crystalline ice-like structures containing trapped chloride ions and water molecules, is a complex phenomenon governed by principles of thermodynamics and kinetics. Understanding and predicting the conditions under which these hydrates form and dissociate is crucial for various applications, from industrial processes to geological sciences. Computational modeling provides essential tools to investigate these systems, offering insights that complement experimental observations. These models range from classical thermodynamic approaches to sophisticated kinetic and artificial intelligence-driven methodologies.
Empirical and statistical thermodynamic models are foundational tools for predicting the phase equilibria of hydrates, including those in the presence of chloride solutions which often act as inhibitors. acs.org These models typically calculate the fugacity or chemical potential of components in different phases, with equilibrium being achieved when these values are equal for each component in all phases. rsc.org
A cornerstone of statistical thermodynamic modeling for clathrate hydrates is the model developed by van der Waals and Platteeuw. rsc.org This model is based on a statistical mechanical approach where gas molecules are considered "guests" entrapped within "host" lattices formed by water molecules. researchgate.net The equilibrium is described using adsorption theory, with the gas adsorbed onto host lattice sites. researchgate.net
To apply these models to systems containing electrolytes like chlorides, the activity of water must be accurately calculated, as salts lower the water activity, thereby inhibiting hydrate formation. acs.orgacs.org This is often achieved by integrating an equation of state (EoS) for the vapor phase and an activity coefficient model for the liquid phase. For instance, the Peng–Robinson (PR) EoS or the Soave-Redlich-Kwong (SRK) EoS can be used for the gas phase, while models like Pitzer's correlation or the UNIQUAC activity coefficient model are employed for the aqueous electrolyte solution. acs.orgresearchgate.net
One such study developed a thermodynamic model combining the Klauda and Sandler model, the PRSV EoS, and Pitzer's correlation to study methane (B114726) hydrate phase equilibria in various chloride and bromide solutions. acs.org The model's predictions were compared against experimental data, showing a good degree of accuracy. The presence of chlorides shifts the hydrate equilibrium curve to conditions of higher pressure and lower temperature. acs.orgresearchgate.net The inhibitory effect increases with the concentration of the chloride salt. acs.org Based on phase equilibrium results, the inhibition effect of different chlorides on methane hydrate formation follows a specific order, with Magnesium Chloride being a particularly strong inhibitor. acs.org
Table 1: Accuracy of a Thermodynamic Model for Predicting Methane Hydrate Equilibrium Pressures in Various Chloride Solutions
| Chloride Solution | Average Absolute Deviation (%AAD) |
|---|---|
| NaCl, KCl, MgCl₂, CaCl₂ | 3.70 |
Data sourced from a study developing a thermodynamic model based on the Klauda and Sandler model, PRSV EoS, and Pitzer's correlation. acs.org
The Chen-Guo model is another widely used thermodynamic model that has shown good performance in predicting the phase equilibrium of methane and carbon dioxide hydrates, especially when coupled with appropriate equations of state like the Patel-Teja or Peng-Robinson EoS. rsc.org The selection of the thermodynamic model and the EoS can significantly impact the accuracy of the predictions depending on the temperature and pressure range. rsc.org
Nucleation: The initial formation of a stable hydrate crystal nucleus from a supersaturated solution is a stochastic process. mdpi.com Classical Nucleation Theory (CNT) is a common framework used to model this phenomenon. uu.nlresearchgate.net According to CNT, there is an energy barrier to forming a new phase, and the nucleation rate is a function of factors like supersaturation, temperature, and interfacial energy between the crystal and the solution. mdpi.com
The relationship between induction period and supersaturation is a key parameter in kinetic studies. mdpi.comnih.gov For Sodium Chloride Dihydrate (NaCl·2H₂O), also known as hydrohalite, which forms at temperatures below 0.1 °C, the nucleation rate has been found to be extremely low and to increase with time. uu.nl This observation has been attributed to the possible formation of a metastable prenucleation phase that inhibits the crystallization of the dihydrate crystals. uu.nlacs.org
Kinetic models for nucleation can be expressed by power-law equations relating the nucleation rate or induction time to the supersaturation level. mdpi.com
Table 2: Nucleation Order (m) for Potassium Chloride in Different Media
| Medium | Nucleation Order (m) |
|---|---|
| Pure Water | 1.4474 |
| ODA (Octadecylamine) Solution | 1.9479 |
| SDS (Sodium Dodecyl Sulfate) Solution | 2.1281 |
| DAH (Dodecylamine Hydrochloride) Solution | 2.5085 |
The nucleation order 'm' is derived from the relationship between induction time and supersaturation. Data sourced from a study on potassium chloride nucleation kinetics. mdpi.com
Growth: Once a stable nucleus has formed, it grows by the addition of molecules from the surrounding solution onto the crystal lattice. mdpi.com The growth rate is influenced by mass and heat transfer processes. researchgate.net Kinetic models for hydrate growth must account for the kinetic barriers involved in arranging water molecules around the guest molecules. researchgate.net The formation of hydrates from a flowing gas, for example, is often improved due to better heat and mass transfer. researchgate.net
For systems like potassium chloride, the crystal growth mechanism can be analyzed to understand how different factors, such as the presence of flotation agents, affect the final crystal properties. mdpi.com Kinetic models for growth often describe the rate as a function of the supersaturation ratio. mdpi.com
In recent years, artificial intelligence (AI) and machine learning (ML) have emerged as powerful tools to develop predictive models for complex systems, including chloride hydrate formation. researchgate.net These data-driven approaches can capture complex nonlinear relationships between variables without requiring a complete understanding of the underlying physical mechanisms. mdpi.commdpi.com
Machine learning algorithms such as Artificial Neural Networks (ANNs), Random Forest (RF), Extra Trees (ET), and Extreme Gradient Boosting (XGBoost) have been successfully applied to predict hydrate formation conditions. researchgate.netutexas.edu For instance, ML models have been trained on extensive experimental datasets to predict hydrate dissociation temperatures as a function of precursors and salt inhibitors with a high degree of accuracy. utexas.edu One study demonstrated that an XGBoost model could predict these temperatures with a coefficient of determination (R²) of 99.56%. utexas.edu The advantage of these models is their ability to handle multiple influencing factors simultaneously, potentially offering superior prediction accuracy compared to purely empirical models when trained on sufficient data. mdpi.com
A more advanced approach is the development of hybrid models , which blend physics-based (dynamical) models with data-driven AI models. copernicus.org This strategy aims to leverage the strengths of both approaches: the physical consistency and interpretability of traditional thermodynamic and kinetic models, and the predictive power and flexibility of AI. youtube.com
Hybrid modeling can be structured in several ways:
Sequential: An AI model can be used to pre-process inputs or post-process outputs from a physical model.
Parallel: Both model types run independently, and their outputs are combined.
Integrated: The AI component is embedded within the physical model, for example, to replace an uncertain or computationally expensive process representation. youtube.com
In the context of hydrology, a field with similar modeling challenges, hybrid models have been shown to improve prediction accuracy and transferability. youtube.com For chloride ingress in concrete, another area where chloride transport is critical, researchers are exploring the combination of empirical and machine learning models to achieve more precise evaluations. mdpi.com While the direct application of complex hybrid models to chloride hydrate formation is an emerging area, the principles hold significant promise for developing more robust and accurate predictive tools for these complex systems.
Thermodynamic and Kinetic Aspects of Chloride Hydrate Behavior
Phase Equilibria and Stability of Chloride Hydrates
Chloride hydrates, particularly those formed with metal chlorides, exhibit distinct phase equilibria influenced by temperature, pressure, and concentration. Gas hydrates, a type of clathrate hydrate (B1144303) where gas molecules are trapped in water cages, typically form under high pressure and low temperature conditions tandfonline.com. The presence of electrolytes, such as various chloride salts, significantly alters these conditions. For instance, the addition of sodium chloride (NaCl) and calcium chloride (CaCl2) shifts the methane (B114726) hydrate formation temperature to lower values at a given pressure tandfonline.com. This phenomenon is a general characteristic of thermodynamic inhibitors, which move the hydrate phase equilibrium boundary to lower temperatures and higher pressures researchgate.net.
Recent research has also identified hyperhydrated sodium chloride phases, such as SC8.5 and SC13, which are stable at low temperatures and across a wide range of pressures. These structures feature dissociated ions within the hydrate lattice, offering new insights into the H2O–NaCl binary system's phase diagram pnas.org.
Metal chloride hydrates are prone to dehydration and hydrolysis, especially when subjected to elevated temperatures. Dehydration involves the removal of water molecules from the hydrate structure, while hydrolysis leads to the formation of oxychlorides and the release of hydrogen chloride (HCl) urfu.ru.
Studies on rare earth chloride hydrates, such as LaCl3·7H2O, NdCl3·6H2O, SmCl3·6H2O, and YbCl3·6H2O, demonstrate that thermal treatment in the range of 25–700 °C results in both dehydration and hydrolysis urfu.ruelmattech.ru. For example, lanthanum chloride hexahydrate (LaCl3·7H2O) dehydrates in a stepwise manner to form lower hydrates and eventually anhydrous LaCl3, but above 300 °C, in the presence of water vapor, it hydrolyzes to lanthanum oxychloride (LaOCl) urfu.ru. The production of ytterbium oxychloride can occur at temperatures as low as 177 °C during the dehydration of YbCl3·3H2O, marking it as the lowest hydrolysis temperature among the studied rare earth hydrates urfu.ru. The formation of oxychloride impurities is a common outcome when heating these hydrates due to concurrent hydrolysis reactions urfu.ru.
A comparative study on calcium chloride (CaCl2) and magnesium chloride (MgCl2) hydrates revealed that CaCl2 hydrates are more resistant to hydrolysis than MgCl2 hydrates across a temperature range of 273-800 K acs.org. Similarly, aluminum chloride hexahydrate (AlCl3·6H2O) also undergoes both dehydration and hydrolysis, with the hydrolysis reaction being thermodynamically favored at lower temperatures (e.g., 300 °C) compared to complete dehydration (e.g., 600 °C) kunbaogroup.com.
The general mechanism of hydrolysis for metal cations in aqueous solutions involves the metal ion acting as a Lewis acid, drawing electron density from the O-H bond of coordinated water molecules. This increases the bond's polarity, facilitating its breakage and the release of an aqueous proton, resulting in an acidic solution wou.edu.
The concentration of electrolytes in an aqueous solution significantly impacts the conditions under which hydrates form. An increase in electrolyte concentration generally leads to a decrease in the hydrate formation temperature at a given pressure researchgate.netacs.org. This reduction in formation temperature is directly linked to the type and salinity of the electrolytes present researchgate.netacs.org.
Both sodium chloride (NaCl) and calcium chloride (CaCl2) exhibit significant inhibitory effects on hydrate formation, with the inhibition increasing with higher salt concentrations tandfonline.comresearchgate.netresearchgate.netacs.org. Calcium chloride often demonstrates a stronger inhibitory effect than sodium chloride due to stronger interactions between its bivalent ions and methane tandfonline.com. Magnesium chloride (MgCl2) is typically considered the strongest inhibitor among common chloride salts, followed by sodium chloride (NaCl), calcium chloride (CaCl2), and potassium chloride (KCl) for methane hydrate systems researchgate.netacs.org.
The mechanism behind this inhibition is known as "salting-out." When electrolytes are added, the salt ions ionize and interact strongly with the dipoles of water molecules via Coulombic bonds. These bonds are considerably stronger than the hydrogen bonds or Van der Waals forces that stabilize the hydrate structure. Consequently, water molecules are more attracted to the salt ions than to the developing hydrate cages, thereby inhibiting hydrate formation and decreasing the activity of water tandfonline.comresearchgate.netacs.org.
The following table illustrates the relative inhibition effects of various chloride salts on methane hydrate formation:
| Electrolyte | Relative Inhibition Effect (General Trend) |
| MgCl2 | Strongest |
| NaCl | Strong |
| CaCl2 | Moderate |
| KCl | Weakest |
Enthalpies of Formation and Dissociation of Hydrate Complexes
The energetic aspects of hydrate formation and dissociation are critical for understanding their stability and for designing effective management strategies. The dissociation enthalpy (ΔHdiss) of hydrate complexes quantifies the energy required to break down the hydrate structure into its constituent water and guest molecules.
For methane hydrates, the dissociation enthalpies in the presence of various salts can be determined using the Clausius-Clapeyron equation, based on measured phase equilibrium data tandfonline.comresearchgate.net. Research indicates that the presence of sodium chloride (NaCl) significantly influences the equilibrium curve of methane hydrate, shifting it to higher pressures and lower temperatures, which in turn affects the enthalpy of dissociation nih.govacs.org. This thermodynamic effect is attributed to the reduction of water activity due to increased ionic strength in the solution nih.gov.
Advanced Applications of Chloride Hydrates in Materials Science and Engineering
Role in Catalysis and Nanomaterial Synthesissigmaaldrich.com
Hydrated forms of metal chlorides are pivotal in the synthesis of sophisticated catalytic materials and nanomaterials. Their solubility and reactivity provide a controlled pathway for creating highly active and stable catalysts for a variety of chemical transformations.
Precursors for Iridium-Based Catalystssigmaaldrich.com
Iridium(III) chloride hydrate (B1144303) and Iridium(IV) chloride hydrate serve as crucial precursors for the development of a wide range of iridium-based catalysts. safina.eu These catalysts are highly valued for their efficiency and selectivity in numerous organic reactions, including hydrogenation and oxidation processes. alfachemic.comnbinno.com The hydrated form of iridium chloride is often preferred due to its stability and solubility in various solvents, which facilitates its use in diverse experimental and industrial settings. chemimpex.com
The versatility of iridium chloride hydrate extends to its role as a key intermediate in the synthesis of more complex organometallic iridium complexes and catalysts. nbinno.comchemicalbook.com A notable industrial application is the Cativa process for acetic acid production, which relies on iridium catalysts derived from iridium chlorides. Furthermore, these precursors are instrumental in developing catalysts for advanced applications such as fuel cells and in the production of high-performance materials like those used in organic light-emitting diodes (OLEDs). chemimpex.com Research is actively ongoing to enhance the activity and stability of these iridium-based catalysts to make processes like clean hydrogen production more economically viable.
Synthesis of Iridium Oxide Nanoparticles for Electrochemical Reactionssigmaaldrich.com
Iridium chloride hydrate is a fundamental starting material for the synthesis of iridium oxide (IrO₂) nanoparticles, which are state-of-the-art catalysts for the oxygen evolution reaction (OER). OER is a critical process in proton exchange membrane water electrolyzers (PEMWEs) for producing green hydrogen. The synthesis process often involves the hydrolysis of an iridium chloride precursor in an alkaline solution, followed by acidic condensation to produce stable, ligand-free IrO₂ nanoparticles. wpmucdn.com
These nanoparticles exhibit exceptional catalytic activity and are used to fabricate highly active IrO₂ anodes for proton exchange membrane electrolyzer cells (PEMECs). The ability to control the size and morphology of the iridium oxide nanoparticles by adjusting synthesis conditions is crucial for optimizing their catalytic performance. safina.eu Research has shown that uniform IrO₂ nanospheres, synthesized via a cation-exchange method using a manganese oxide template, exhibit significantly enhanced mass activity for OER compared to commercial IrO₂. acs.org The resulting nanoparticles, often with an average size of around 1.7 to 2 nm, can be supported on materials like carbon nanotubes to further enhance their performance and durability in electrochemical applications. researchgate.netnih.gov
Thermal Energy Storage Systems as Phase Change Materials (PCMs)researchgate.net1-act.commdpi.comosti.gov
Chloride hydrates are prominent among inorganic salt hydrates used as phase change materials (PCMs) for thermal energy storage (TES). mdpi.com PCMs store and release large amounts of latent heat at a nearly constant temperature during their phase transition (solid-to-liquid and liquid-to-solid), making them highly effective for both heating and cooling applications. mdpi.comnih.gov
Inorganic Salt Hydrates for Seasonal Heat Storageresearchgate.net1-act.com
Inorganic salt hydrates are investigated for seasonal thermal energy storage, where heat, often from solar collectors in the summer, is stored for use during the winter. tno.nlmdpi.com These materials offer high theoretical energy densities (ranging from 200 to 600 kWh/m³) due to the reversible chemical reaction of hydration and dehydration. energy.govresearchgate.net The charging process involves dehydrating the salt hydrate by heating, and the stored energy is discharged by reintroducing water vapor, which triggers an exothermic hydration reaction. mdpi.comresearchgate.net
A comprehensive review of 563 salt hydrate reactions identified candidates for seasonal heat storage based on criteria such as energy storage capacity, hydration temperature, and dehydration temperature. tno.nl While no single salt hydrate was found to be ideal under the specified conditions, a shortlist of 25 promising thermochemical material (TCM) hydrate reactions was identified. tno.nl Challenges such as chemical instability over multiple cycles remain a focus of research. energy.gov
| Compound Name | Melting Point (°C) | Latent Heat (kJ/kg) | Energy Density (kWh/m³) |
|---|---|---|---|
| Sodium Sulfate Decahydrate | 32.4 | 251 | 97 |
| Calcium Chloride Hexahydrate | 29-30 | 170-192 | ~90 |
| Magnesium Chloride Hexahydrate | 117 | 168 | 118 |
| Sodium Thiosulfate Pentahydrate | 48 | 201 | 97 |
Clathrate Hydrates for Cold Storage Applications in Built Environmentsosti.gov
Clathrate hydrates are ice-like crystalline structures where guest molecules, typically gases, are trapped within a framework of water molecules. repec.orgwikipedia.org They are attractive for cold storage applications in air conditioning systems due to their high cold storage density and phase change temperatures that are higher than that of water, which can improve system efficiency. repec.organu.edu.au
These materials offer better heat transfer properties and cyclic stability compared to eutectic salts. repec.org Carbon dioxide (CO₂) clathrate hydrates, in particular, are gaining attention as a promising material for cold thermal energy storage (CTES) because of their high energy storage capacity and low environmental impact. mdpi.com Research focuses on modifying the properties of clathrate hydrates to decrease their equilibrium pressure, increase dissociation enthalpy, and accelerate their formation process for practical use in building applications. repec.organu.edu.au Simulations have shown that incorporating clathrate hydrate PCMs into building materials can enhance thermal comfort by moderating summer temperature swings and reducing energy consumption for cooling. repec.orgwisdomlib.org
| Guest Molecule | Formation Temperature (°C) at 1 atm | Latent Heat of Dissociation (kJ/kg) |
|---|---|---|
| Carbon Dioxide (CO₂) | -1.5 (at elevated pressure) | ~400 |
| Tetrahydrofuran (THF) | 4.4 | ~230 |
| Tetrabutylammonium Bromide (TBAB) | 12.1 | ~200 |
Optimization of Thermophysical Properties of Hydrate PCMsresearchgate.net
A significant challenge in the application of salt hydrate PCMs is their inherent drawbacks, such as supercooling, phase separation, and low thermal conductivity. nso-journal.orgnso-journal.org Supercooling is the phenomenon where the material cools below its freezing point without solidifying, which delays the release of stored latent heat. Phase separation can occur in incongruently melting salt hydrates, leading to a gradual decline in thermal storage capacity over repeated cycles. mdpi.com
To overcome these issues, various optimization strategies are employed. The addition of nucleating agents can effectively reduce the degree of supercooling. acs.org To enhance thermal conductivity, thermally conductive fillers like carbon nanotubes, graphite, and metallic nanoparticles are incorporated into the salt hydrate matrix. nih.govnso-journal.org Encapsulation of salt hydrates within a polymer shell is another approach to prevent leakage and phase separation while improving mechanical stability. acs.org Furthermore, the phase transition temperature of some salt hydrates can be tuned by controlling their hydration level, allowing for adaptability to different operational requirements. 1-act.comoregonstate.edu
Interactions with Polymeric Systems
Chloride hydrates have demonstrated significant potential in interacting with and modifying polymeric systems. These interactions are particularly notable in the dissolution of natural polymers and are being studied to understand the fundamental interfacial mechanisms that govern these processes.
Cellulose (B213188) Dissolution by Specific Zinc Chloride Hydrates
The dissolution of cellulose, a notoriously resilient and insoluble polymer, can be achieved using specific concentrations of zinc chloride hydrates. researchgate.net This process is highly dependent on the degree of hydration, as the solvent's structure at a particular hydration level is key to enabling the interaction with cellulose. researchgate.net Research has shown that aqueous zinc chloride solutions can dissolve cellulose only when the salt's mass fraction is above a certain threshold, typically around 65% w/w. researchgate.netdiva-portal.org
The effectiveness of zinc chloride hydrates as a solvent for cellulose is confined to a narrow range of water content. acs.org Specifically, the trihydrate of zinc chloride (ZnCl₂·3H₂O) is particularly effective. acs.orgnih.gov The structure of this specific hydrate is described as an ionic liquid, existing as [Zn(OH₂)₆][ZnCl₄], which is believed to be responsible for its cellulose-dissolving capability. acs.orgnih.gov Compositions within a narrow range of this trihydrate (ZnCl₂·R H₂O, where R is approximately 3) are effective, while hydrates with significantly more or less water (e.g., R=2 or R=4) only cause the cellulose to swell rather than dissolve. acs.orgnih.gov Once dissolved in the R=3 hydrate, the cellulose can remain in solution even with the addition of more water, up to the R=9 hydrate. nih.gov
Studies combining various solid acid catalysts with concentrated zinc chloride solutions have been explored to facilitate cellulose depolymerization under mild conditions (e.g., 90°C). wur.nl The process involves the formation of a zinc-cellulose complex, which can significantly reduce the amount of acid required for subsequent hydrolysis to soluble sugars. researchgate.net
| Parameter | Effective Range/Value | Source |
|---|---|---|
| Zinc Chloride Concentration | > 65% w/w | researchgate.netdiva-portal.org |
| Hydrate Composition (R in ZnCl₂·R H₂O) | Narrow range around R=3 | acs.orgnih.gov |
| Optimal Dissolving Hydrate Structure | Ionic Liquid: [Zn(OH₂)₆][ZnCl₄] | acs.orgnih.gov |
| Cellulose Concentration (Investigated) | Up to 13.5% | diva-portal.org |
Mechanistic Studies of Polymer-Hydrate Interfacial Interactions
The mechanism behind how polymers interact with hydrate surfaces is a subject of ongoing research, with many studies focusing on gas hydrates, which provide analogous insights into interfacial phenomena. nih.govnih.gov The interaction is largely governed by phenomena at the molecular level, including hydrogen bonding and the influence of the polymer on the structure of water at the interface. nih.govnih.gov
Kinetic hydrate inhibitors (KHIs), which are often polymers, function by interacting with the hydrate interface, disrupting the orderly arrangement of water molecules and thereby slowing the nucleation and growth of hydrate crystals. nih.gov For instance, polymers like polyvinylpyrrolidone (B124986) (PVP) are thought to prolong the hydrate nucleation process by influencing the interfacial energy. nih.gov Similarly, polymers such as polyvinylcaprolactam (PVCap) can form layers on the hydrate crystal surface. nih.gov This polymer layer increases the mass transfer resistance at the gas-liquid or solid-liquid interface, which slows down molecular diffusion and reduces the rate of hydrate growth. nih.gov
Molecular dynamics simulations have been used to investigate these interactions, showing that inhibitor molecules tend to concentrate at the interface. nih.gov Here, they can form hydrogen bonds with water molecules, preventing them from participating in the formation of the hydrate's cage-like structure. nih.gov The fundamental physical and chemical knowledge from these studies on gas hydrates can be valuable in understanding other systems involving crystal growth and interfacial interactions with polymers. nih.gov
Relevance in Cementitious Materials Science
Chloride hydrates play a critical and complex role in the science of cementitious materials. The presence of chloride ions, often from de-icing salts or marine environments, significantly impacts the hydration process of cement and the long-term durability of concrete structures.
Influence of Chloride Ions on Early-Age Cement Hydration Processes
The presence of chloride ions generally accelerates the hydration of cement, particularly in the early stages. chalmers.seresearchgate.netemerald.com This acceleration is observed through several indicators, including an advancement of the main hydration peak in isothermal calorimetry tests. chalmers.se The effect is concentration-dependent; for instance, increasing chloride content from 0.5% to 2% continuously advances the hydration peak. chalmers.se However, at very high concentrations (e.g., 5%), an initial inhibitory effect may be observed before acceleration takes over. chalmers.se
Chloride ions influence the hydration of the primary cement clinker phases. They are known to accelerate the hydration of tricalcium silicate (B1173343) (C₃S) and tricalcium aluminate (C₃A). ascelibrary.orgsemanticscholar.org The reaction with C₃A can lead to the formation of chloroaluminate phases, such as Friedel's salt. ascelibrary.orgsemanticscholar.org The presence of chlorides promotes the dissolution of mineral phases, increasing the rate of hydrate growth. emerald.com This acceleration leads to an improvement in the early strength of concrete. researchgate.net The charged nature of chloride ions also increases the electrical conductivity of the pore solution, which affects properties like electrical resistivity, a parameter used to monitor the hydration process. chalmers.seresearchgate.net
| Chloride Content (% by weight of cement) | Effect on Hydration Peak | Impact on Flowability | Source |
|---|---|---|---|
| 0.5% | Accelerated | Reduced | chalmers.se |
| 1.0% | Accelerated | Reduced | chalmers.se |
| 2.0% | Accelerated | Improved | chalmers.se |
| 5.0% | Initial inhibition, then acceleration | Improved | chalmers.se |
Chloride Binding Mechanisms in Hydrated Cement Paste
When chloride ions penetrate cement paste, a portion of them become immobilized through processes known as chloride binding. This is a crucial mechanism for protecting reinforcing steel from corrosion. There are two primary mechanisms for chloride binding: chemical binding and physical binding. researchgate.netdtu.dk
Chemical binding involves the reaction of chloride ions with the aluminate phases in the hydrated cement, primarily monosulfoaluminate, to form calcium chloroaluminate hydrates, most notably Friedel's salt (Ca₃Al₂(OH)₁₂·2H₂O·CaCl₂). ascelibrary.orgresearchgate.netdtu.dk This process effectively incorporates the chloride ions into the solid matrix of the cement paste. The capacity for chemical binding is therefore closely related to the alumina (B75360) content of the cement binder. springerprofessional.de
Physical binding refers to the adsorption of chloride ions onto the surfaces of the hydration products, particularly the calcium silicate hydrate (C-S-H) gel. researchgate.netdtu.dk C-S-H has a vast internal surface area, and this adsorption is driven by electrostatic interactions between the chloride ions and the positively charged sites on the C-S-H surface. researchgate.netspringerprofessional.de The extent of physical binding is influenced by the specific surface area of the cement paste and the characteristics of the C-S-H gel. springerprofessional.de
Effects of Electrochemical Chloride Extraction on Hydrated Cement Products
Electrochemical chloride extraction (ECE) is a rehabilitation technique used to remove chloride ions from contaminated concrete structures. researchgate.netelectrochemsci.org The process involves applying a DC electric field between the embedded steel reinforcement (cathode) and an external anode, which causes chloride ions to migrate out of the concrete. electrochemsci.org While effective in removing chlorides, this process can induce changes in the microstructure and composition of the hydrated cement products. researchgate.net
Studies have shown that ECE can lead to an alteration in the morphology of the C-S-H gel. researchgate.net The application of an electrical current can cause the transformation and even decomposition of the C-S-H gel, particularly in the zone near the cathode. researchgate.net The process can also affect the content of other hydration products like portlandite (calcium hydroxide). researchgate.net The efficiency of chloride removal, including the release of bound chlorides, can depend on the type of binder used in the concrete (e.g., ordinary Portland cement vs. those with SCMs like GGBS or PFA). preprints.org For instance, in systems with ground granulated blast-furnace slag (GGBS), the removal of physically bound (adsorbed) chlorides from the silicate hydrates can be more significant. preprints.org The use of certain surfactants during ECE can also influence the process by reducing the chloride binding of hydration products and increasing the amount of free chloride ions available for removal. electrochemsci.org
Environmental and Geological Contexts of Chloride Hydrates
Occurrence and Significance in Icy Planetary Environments
Recent discoveries have highlighted the potential importance of chloride hydrates on the surfaces of icy moons in our solar system, such as Jupiter's moons Europa and Ganymede, and Saturn's moon Enceladus. researchgate.neturi.edupnas.orgnih.govuchicago.edu For a long time, a key mystery in planetary science was the discrepancy between spectral data from these moons, which suggested the presence of hydrated compounds, and the known spectral signatures of sodium chloride-bearing phases. researchgate.netpnas.orgnih.govuchicago.edu Geochemical models and in-situ measurements have long pointed to the widespread presence of sodium chloride (NaCl) on these surfaces. researchgate.net
The recent characterization of "hyperhydrated" sodium chloride hydrates has offered a potential solution to this puzzle. researchgate.netpnas.orgnih.govuchicago.edu Laboratory experiments simulating the conditions on these icy worlds have led to the identification of previously unknown chloride hydrate (B1144303) structures with a much higher water content than the commonly known hydrohalite (NaCl·2H₂O). pnas.orgnih.govuchicago.eduusra.edu These newly identified hydrates, such as 2NaCl·17H₂O and NaCl·13H₂O, are stable at the low temperatures and high pressures characteristic of the surfaces and subsurface oceans of these moons. pnas.orgnih.govuchicago.eduusra.edu The unique crystalline structures of these hyperhydrated forms, where the sodium and chloride ions are fully dissociated within the lattice, allow for the incorporation of a large number of water molecules. researchgate.netpnas.orgnih.govuchicago.edu
The stability of these hyperhydrated structures under such extreme conditions suggests they could be the dominant form of sodium chloride on the surfaces of these icy bodies. researchgate.netpnas.orgnih.govuchicago.edu Their spectral properties may finally reconcile the observed data from space missions with the expected presence of sodium chloride, providing a more accurate understanding of the surface composition and geology of these potentially habitable worlds. researchgate.netpnas.orgnih.govuchicago.edu
| Compound Name | Formula | Water Molecules per NaCl Unit | Stability Conditions | Significance |
|---|---|---|---|---|
| Hydrohalite | NaCl·2H₂O | 2 | The only previously identified solid hydrate phase of NaCl. pnas.org | Common on Earth, but its spectral signature does not fully match observations on icy moons. researchgate.net |
| Disodium chloride decaheptahydrate | 2NaCl·17H₂O | 8.5 | Stable at pressures between 300 and 700 MPa and remains stable at near-vacuum conditions at 150K, transforming to hydrohalite and ice above 235 K. pnas.orgusra.edu | A potential candidate for the unidentified hydrate on the surfaces of icy moons like Europa. researchgate.netpnas.orgnih.govuchicago.edu |
| Sodium chloride decatriahydrate | NaCl·13H₂O | 13 | Stable at high pressures (e.g., 1500 MPa and 295 K). pnas.orguchicago.edu | Another hyperhydrated form that could exist in the deep oceans or high-pressure ice shells of icy moons. usra.edu |
Chloride Hydrate Formation in Natural Gas and Hydrocarbon Systems
In the context of the oil and gas industry, the formation of gas hydrates, including those influenced by the presence of chlorides, is a significant concern for flow assurance. researchgate.netesdm.go.idgazwoda.pl These ice-like crystalline solids can form when water comes into contact with natural gas components (like methane (B114726), ethane, and propane) at high pressures and low temperatures, conditions commonly found in subsea pipelines. researchgate.netesdm.go.idgazwoda.ploffshore-mag.com
The formation of hydrate plugs in pipelines can lead to blockages, which in turn can cause production downtime, safety hazards, and significant economic losses. esdm.go.idoffshore-mag.com The presence of salts, including chlorides, in the formation water can influence hydrate formation conditions, typically acting as a thermodynamic inhibitor by lowering the hydrate formation temperature. However, hydrates can still form in saline water, and their management is a critical aspect of offshore oil and gas production. researchgate.net
A variety of strategies are employed to mitigate the risks associated with hydrate formation. These can be broadly categorized into operational and chemical methods.
| Strategy Category | Method | Description |
|---|---|---|
| Operational Methods | Thermal Insulation | Maintaining the fluid temperature above the hydrate formation temperature. esdm.go.id |
| Depressurization | Reducing the pipeline pressure to below the hydrate stability pressure. gazwoda.plodoo.com | |
| Water Removal (Dehydration) | Eliminating the water necessary for hydrate formation. gazwoda.plodoo.com | |
| Chemical Methods | Thermodynamic Hydrate Inhibitors (THIs) | Injecting chemicals like methanol (B129727) or glycols to shift the hydrate equilibrium conditions to lower temperatures and higher pressures. gazwoda.ploffshore-mag.comodoo.com |
| Low Dosage Hydrate Inhibitors (LDHIs) | Using chemicals that either delay hydrate nucleation (kinetic inhibitors) or prevent hydrate crystals from agglomerating into a plug (anti-agglomerants). offshore-mag.comodoo.com |
An emerging area of interest is the geological sequestration of carbon dioxide (CO₂) in the form of hydrates. This technology presents a potential method for the long-term storage of this greenhouse gas. researchgate.netfrontiersin.orgdtu.dkresearchgate.nethw.ac.uk The principle involves injecting CO₂ into geological formations with suitable pressure and temperature conditions, such as deep-sea sediments or depleted oil and gas reservoirs, where it can react with water to form solid CO₂ hydrates. researchgate.netfrontiersin.orghw.ac.uk
The formation of CO₂ hydrates offers a stable and compact way to store carbon dioxide. researchgate.net The presence of saline water in these formations is a key factor, as it affects the thermodynamics and kinetics of hydrate formation. hw.ac.uk Research is ongoing to optimize this process, including understanding the effects of different salts and concentrations on the efficiency and security of CO₂ storage.
| Sequestration Method | Description | Advantages | Challenges |
|---|---|---|---|
| Ocean Floor Injection | Direct injection of CO₂ into deep-ocean sediments where conditions are suitable for hydrate formation. researchgate.net | Large storage potential; CO₂ hydrate is denser than seawater, providing gravitational stability. researchgate.net | Potential for localized changes in ocean chemistry if CO₂ leaks before forming hydrate; long-term stability and environmental impact need further study. |
| Depleted Oil and Gas Reservoirs | Injecting CO₂ into depleted reservoirs to form hydrates, potentially enhancing the structural integrity of the formation. | Utilizes existing infrastructure; well-characterized geological formations. | Reservoir conditions must be suitable for hydrate formation; potential for leakage through old wellbores. |
| Hydrate-Based CO₂ Capture | Separating CO₂ from flue gases by selectively forming CO₂ hydrates. frontiersin.orgresearchgate.nethw.ac.uk | Can be a cleaner and potentially more energy-efficient capture method compared to traditional solvent-based processes. frontiersin.orgresearchgate.net | Requires high pressure and low temperature, which can be energy-intensive; kinetics of formation can be slow. dtu.dk |
Chloride Hydrate Formation and Stability in Aquatic Systems
In terrestrial aquatic systems, chloride is a common and highly mobile anion. Its concentration and behavior in freshwater and saline aquifers are influenced by a variety of natural and anthropogenic factors. While not forming solid hydrates in the same manner as gas hydrates, the hydration of chloride ions is fundamental to their geochemical behavior.
The concentration of chloride in groundwater varies significantly depending on the geological setting and external inputs. uri.eduwho.intfao.orgresearchgate.netnih.gov Natural sources of chloride include the dissolution of halite (rock salt) and other chloride-containing minerals, as well as atmospheric deposition. uri.edu In coastal areas, saltwater intrusion is a major contributor to elevated chloride levels in freshwater aquifers. uri.edu
The movement of chloride through aquifers is largely governed by the flow of groundwater, as it is a conservative tracer, meaning it does not readily participate in reactions that would remove it from the water. uri.edu This property makes it a useful indicator for tracing water sources and understanding hydrogeological processes such as groundwater mixing and recharge rates.
| Water Body Type | Typical Chloride Concentration (mg/L) | Primary Sources |
|---|---|---|
| Unpolluted Freshwater Rivers and Lakes | < 10 - 100 uri.eduwho.int | Weathering of rocks, atmospheric deposition. uri.edu |
| Brackish Water | 1,000 - 10,000 | Mixing of freshwater and seawater. |
| Seawater | ~19,000 - 35,000 uri.edunih.gov | Natural composition of the oceans. uri.edu |
| Saline Aquifers | Can range from slightly above freshwater levels to hypersaline conditions. fao.org | Saltwater intrusion, dissolution of evaporite deposits, remnant seawater. uri.edu |
Chloride ions in aqueous solutions can form complexes with a wide range of metal ions. researchgate.netncert.nic.inresearchgate.netlibretexts.org This complexation can significantly increase the solubility and mobility of these metals in groundwater and other natural waters. The formation of metal-chloride complexes is an important process in the transport of metals in geological systems, including the formation of certain types of ore deposits and the contamination of groundwater.
The stability and stoichiometry of these complexes depend on factors such as the concentration of chloride, the specific metal ion, pH, and temperature. For example, transition metals like copper, zinc, and lead can form a variety of chloro-complexes that are more mobile than their free aqua-ion counterparts.
| Metal Ion | Example Chloride Complexes | Environmental Significance |
|---|---|---|
| Copper (Cu²⁺) | [CuCl]⁺, [CuCl₂]⁰, [CuCl₃]⁻, [CuCl₄]²⁻ libretexts.org | Enhanced transport of copper in saline waters and brines, relevant to ore-forming fluids and contaminated sites. libretexts.org |
| Zinc (Zn²⁺) | [ZnCl]⁺, [ZnCl₂]⁰, [ZnCl₃]⁻, [ZnCl₄]²⁻ | Increased mobility in industrial wastewaters and natural brines. |
| Lead (Pb²⁺) | [PbCl]⁺, [PbCl₂]⁰, [PbCl₃]⁻, [PbCl₄]²⁻ | Mobilization from minerals and contaminated soils, particularly in the presence of saline solutions. |
| Cadmium (Cd²⁺) | [CdCl]⁺, [CdCl₂]⁰, [CdCl₃]⁻, [CdCl₄]²⁻ | Increased bioavailability and transport in estuarine and marine environments. |
| Mercury (Hg²⁺) | [HgCl₂]⁰, [HgCl₃]⁻, [HgCl₄]²⁻ | Formation of neutral and anionic complexes that are highly mobile and can cross biological membranes. |
Chloride Transport and Accumulation in Watersheds
Chloride, a major anion of many salts, is increasingly recognized as a significant and persistent contaminant in watersheds worldwide. caryinstitute.org Its transport and accumulation are influenced by a complex interplay of natural and anthropogenic factors, with significant implications for freshwater ecosystems and water quality. fao.org Research across various watersheds has illuminated the primary sources, transport pathways, and accumulation patterns of chloride, revealing trends of increasing concentrations in both surface and groundwater.
The primary anthropogenic sources of chloride in watersheds are deicing salts (primarily sodium chloride), wastewater treatment plant effluents, agricultural fertilizers (such as potash), and septic systems. geoscienceworld.orgpca.state.mn.us In northern regions, road salt application during winter months is a dominant contributor, leading to seasonal peaks in chloride concentrations in receiving waters. fao.orgcsce.ca However, the impact of these sources is not transient; watersheds can retain significant amounts of chloride in soils and groundwater, leading to a long-term legacy of elevated concentrations. geoscienceworld.orgcaryinstitute.org This retained chloride can then be slowly released over time, contributing to elevated baseflow concentrations in streams even during periods of no active salt application. arcgis.compca.state.mn.us
The transport of chloride through a watershed occurs via several pathways. Surface runoff during rainfall and snowmelt events rapidly transports dissolved chlorides from impervious surfaces like roads and parking lots into streams and rivers. arcgis.com Infiltration into the soil allows chloride to enter the groundwater system, where it can travel along slower flow paths and eventually discharge into surface water bodies. caryinstitute.org The extent of chloride accumulation within a watershed is influenced by land use, with urbanized and agricultural areas typically exhibiting higher chloride loads compared to forested watersheds. iwaponline.comresearchgate.net
Detailed Research Findings
Numerous studies have investigated the dynamics of chloride transport and accumulation, providing valuable data on concentrations in different watershed compartments.
A study in Korea monitored chloride concentrations in three watersheds with varying land use compositions, demonstrating the significant impact of urbanization on chloride levels. iwaponline.com The watershed with the highest percentage of urban land use (JS) showed the highest mean chloride concentrations during both non-storm and storm periods. iwaponline.com
In the United States, the U.S. Geological Survey (USGS) analyzed groundwater quality data from over a thousand wells in the northern U.S., revealing higher chloride concentrations in urban areas compared to agricultural and forested areas. usgs.gov
Research on a rural watershed in southeastern New York highlighted the long-term retention of sodium chloride, with deicing salts accounting for the vast majority of the input. caryinstitute.org This study demonstrated that even in rural settings, anthropogenic activities can lead to significant and lasting increases in streamwater chloride concentrations. caryinstitute.org
Experiments on soil cores have provided insights into the mechanisms of chloride retention and release. One study found that soils can retain a significant percentage of chloride from irrigation water, which can then be gradually released. caryinstitute.org This process contributes to the observed lag between chloride application and its appearance in surface waters.
Wastewater treatment plants (WWTPs) are another significant point source of chloride to watersheds. Effluent from these facilities can have consistently high chloride concentrations, contributing to elevated levels in receiving streams, particularly during low-flow conditions. geoscienceworld.orgpca.state.mn.us
The accumulation of chloride in watersheds has led to a phenomenon known as "freshwater salinization," which poses a threat to aquatic life and the usability of water resources. caryinstitute.org Understanding the transport and fate of chloride is therefore crucial for developing effective management strategies to mitigate its environmental impact.
Future Directions and Emerging Research Frontiers in Chloride Hydrate Chemistry
Development of Advanced Computational Models and Simulation Techniques
Advanced computational models and simulation techniques are indispensable tools for unraveling the intricate behavior of chloride hydrates at various scales. Molecular Dynamics (MD) simulations, for instance, are crucial for a detailed understanding of ion-water interactions, including the hydration state of chloride ions in the vapor phase and their evaporation kinetics from aqueous solutions. These simulations can reveal the formation of dynamic water fingers that engulf ions as they permeate interfaces. nih.gov
The development of sophisticated force fields, such as Reactive Force Fields (ReaxFF), coupled with quantum mechanics data from Density Functional Theory (DFT) calculations, is enabling researchers to investigate complex processes like the dehydration and hydrolysis kinetics of magnesium chloride hydrates (MgCl₂·nH₂O). These models provide critical data on bond dissociation energies, angle bending energies, and reaction enthalpies, which are vital for optimizing the performance and durability of materials in various applications. americanelements.com
Furthermore, multi-scale modeling frameworks are being established to simulate chloride diffusion in hydrated cement pastes. These frameworks integrate atomistic-scale MD simulations with macroscopic and mesoscopic approaches, offering comprehensive insights into chloride ingress and its impact on concrete durability. fishersci.cawikipedia.orgfishersci.ca Such computational approaches are also instrumental in visualizing the nanoscale behaviors of cement hydrates and their interactions with nanoparticles, facilitating the design and evaluation of novel nano-engineered cement composites. wikipedia.org Future studies in this area aim to provide a more detailed understanding of the dynamic interactions between chloride ions and water molecules under diverse conditions, including their behavior within complex biological and geological environments. wikipedia.org
Exploration of Novel Chloride Hydrate (B1144303) Compositions and Structures
The discovery and characterization of new chloride hydrate compositions and structures represent a vibrant area of research. Recent findings include the identification of novel hydrated mineral phases, such as ammonium (B1175870) magnesium chloride hexahydrate ((NH₄)MgCl₃·6H₂O), in extraterrestrial samples like lunar soil. This discovery offers valuable insights into the potential for water and hydrated salts to persist in extreme environments. slideshare.net
Significant progress has also been made in identifying previously unreported sodium chloride hydrates (e.g., 2NaCl·17H₂O and NaCl·13H₂O) that are stable at low temperatures and high pressures. These "hyperhydrated" structures demonstrate that ions can be dissociated within the lattice, expanding the known diversity of hydrogen-bonded crystalline structures. nih.gov Similarly, a novel potassium chloride monohydrate (KCl·H₂O) with a monoclinic structure has been found to be stable under high-pressure and temperature conditions, holding implications for the internal dynamics of icy planetary bodies. alfa-chemistry.com
Research also continues on semi-clathrate hydrates, such as those formed with Tetrabutylammonium chloride (TBAC). These compounds are being explored for their unique properties and potential for modification, particularly in applications requiring specific phase change characteristics. wikipedia.org The ongoing search for and characterization of these novel compositions contribute significantly to the fundamental understanding of hydrate chemistry and open new avenues for material design.
Innovative Applications in Energy and Materials Technologies
Chloride hydrates are increasingly recognized for their potential in a wide array of energy and materials technologies.
Energy Storage: Chloride hydrates, including magnesium chloride hydrates (MgCl₂·nH₂O) and calcium chloride hydrates (CaCl₂·nH₂O), are considered promising candidates for thermochemical energy storage (TCES) and seasonal heat storage systems. Their high energy storage capacity and rapid dehydration kinetics make them attractive for these applications. americanelements.comrhmarketing.in Researchers are developing new composite adsorbents by impregnating porous substrates with saturated MgCl₂ and CaCl₂ solutions to enhance TCES efficiency in buildings. rhmarketing.in
Beyond thermal storage, Iridium(IV) chloride hydrate (IrCl₄·xH₂O) serves as a crucial precursor for iridium-based catalysts. These catalysts are vital for improving electrode efficiency in vanadium redox flow batteries (VRFBs) and for facilitating the oxygen evolution reaction (OER), which is essential for hydrogen production in renewable energy systems. abhijeetchemicals.co.in Chloride hydrates are also being investigated for cold thermal energy storage (CTES) in air conditioning systems, offering advantages such as high cold storage density and elevated phase change temperatures compared to water. wikipedia.orgnih.govnih.govwikipedia.org
Materials Science: The interaction of chloride ions with hydrated cement phases, such as Friedel's salt ([Ca₂Al(OH)₆]Cl·2H₂O), is a critical area of study for understanding concrete durability. Molecular dynamics simulations provide insights into the adsorption mechanisms of chloride, which is crucial for mitigating chloride ingress and preventing corrosion of steel reinforcement in concrete structures. wikipedia.orgwikipedia.org The study of hydrolysis, a side reaction during the dehydration of magnesium chloride hydrates, is also important for ensuring the long-term durability of heat storage systems and other material applications. americanelements.comwikipedia.org Furthermore, Gold(III) chloride hydrate (AuCl₃·xH₂O) is utilized as a precursor for synthesizing gold nanoparticles, which find applications in advanced biosensing and catalytic processes. wikipedia.org
Desalination: Hydrate-based desalination (HBD) technology is an emerging approach for freshwater production, valued for its mild operating conditions and environmental compatibility. While often applied to gas hydrates, the underlying principle of ion exclusion during hydrate formation is highly relevant. Chloride ions are excluded from the water cage structures during hydrate formation, which is a key mechanism enabling the separation of water from saline solutions. nih.gov
Interdisciplinary Research in Geochemistry and Environmental Systems
Chloride hydrate chemistry plays a significant role in understanding various natural phenomena and addressing environmental challenges.
Planetary Geochemistry: The discovery of hydrated chloride minerals, such as ammonium magnesium chloride hexahydrate, in lunar samples provides compelling evidence for the presence and persistence of water molecules as hydrated salts in sunlit areas of the Moon. This has profound implications for understanding lunar degassing history and potential in-situ resource utilization. slideshare.net Research into the behavior of chloride-water systems at high pressures and temperatures, including novel chloride hydrate phases like potassium chloride monohydrate, is critical for developing accurate models of the internal dynamics and potential habitability of icy planetary bodies, such as Europa and Callisto. alfa-chemistry.com Studies also focus on the interactions between chloride salts (e.g., NaCl, CaCl₂) and other minerals like gypsum under simulated planetary conditions to interpret geochemical transformations and dehydration pathways on Mars, aiding the analysis of orbital and in-situ data.
Earth Systems and Environmental Monitoring: The fundamental hydration of chloride ions is biologically relevant, influencing processes such as cell membrane transport and fluid balance within organisms. Future research aims to extend this understanding to complex biological environments. wikipedia.org In geochemistry, stable chlorine isotopes (δ³⁷Cl) are employed as tracers to constrain various processes affecting chloride, including diffusion, ion filtration, and salt dissolution/precipitation in natural waters and geothermal systems. slideshare.net
In marine sediments, the concentration of chloride ions in pore water serves as a key geochemical proxy for detecting and quantifying the saturation of natural gas hydrates. The exclusion of chloride during hydrate formation leads to a "freshening effect" in the surrounding pore water upon hydrate dissociation, making chloride concentration a widely used method for estimating hydrate saturation from core samples. Furthermore, interdisciplinary research is addressing the "Freshwater Salinization Syndrome" (FSS) in urban environments, investigating how increasing chloride concentrations from sources like road deicers influence the mobilization and transport of other elements and compounds in urban water systems.
Q & A
Q. How can the empirical formula of an unknown chloride hydrate be determined experimentally?
Methodological Answer:
- Step 1: Dehydrate a measured mass of the hydrate via controlled heating (e.g., Bunsen burner or hot plate) to remove bound water .
- Step 2: Calculate mass loss to determine the hydrate’s water content.
- Step 3: Perform gravimetric analysis (e.g., precipitation of chloride ions with AgNO₃) to quantify the anhydrous chloride component .
- Step 4: Derive the molar ratio of H₂O to chloride using mass and molar mass data. Example: For CoCl₂·6H₂O, the 6:1 ratio is confirmed via stoichiometric calculations .
Q. What analytical methods ensure the purity and structural integrity of chloride hydrates in research?
Methodological Answer:
- Inductively Coupled Plasma (ICP): Quantifies trace metal impurities (e.g., <1% in Osmium(III) chloride hydrate) to confirm ≥99% purity .
- X-Ray Diffraction (XRD): Validates crystalline structure and hydration state by matching diffraction patterns to reference data .
- Thermogravimetric Analysis (TGA): Measures water loss upon heating to verify hydrate stoichiometry .
Q. How is water content in chloride hydrates quantified without decomposition?
Methodological Answer:
- Karl Fischer Titration: Directly measures water content via iodometric reaction, suitable for hygroscopic hydrates like MgCl₂·6H₂O .
- Dynamic Vapor Sorption (DVS): Tracks water adsorption/desorption under controlled humidity to assess hydrate stability .
Advanced Research Questions
Q. How can carbonate interference during chloride hydrate analysis be mitigated?
Methodological Answer:
Q. What experimental design considerations are critical for studying metal chloride hydrates in biological systems?
Methodological Answer:
- Dosage Control: Use ultra-pure compounds (e.g., 99.99% CdCl₂) to avoid confounding effects from trace metals .
- Model Organisms: Employ standardized animal models (e.g., Sprague-Dawley rats) with ethical approval for toxicity studies .
- Endpoint Selection: Measure biomarkers (e.g., ELISA kits for oxidative stress) to correlate hydrate exposure with physiological effects .
Q. How are acid chlorides synthesized from carboxylic acid hydrates, and what mechanistic steps govern the reaction?
Methodological Answer:
Q. What advanced techniques resolve contradictions in hydrate stability data under varying humidity?
Methodological Answer:
- Controlled Humidity Chambers: Replicate environmental conditions to study hydrate ↔ anhydrate phase transitions (e.g., CaCl₂·6H₂O vs. CaCl₂) .
- Solid-State NMR: Probes local hydration environments to identify metastable hydrate forms .
Methodological Best Practices
- Literature Review: Prioritize primary sources (e.g., XRD data from Aladdin Scientific ) over vendor-supplied material .
- Reproducibility: Document hydration/dehydration cycles rigorously to align with published protocols .
- Error Analysis: Report trace metal impurities (e.g., 0.73% in Osmium(III) chloride hydrate ) to contextualize experimental limitations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
